

Boc-L-Leucine: A Technical Guide for Advanced Research and Drug Development

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Abstract: This document provides a comprehensive technical overview of N-tert-butoxycarbonyl-L-leucine (Boc-L-leucine), a critical amino acid derivative in the field of peptide chemistry. It details the compound's chemical and physical properties, structure, and synthesis. The primary focus is on its pivotal role in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide includes detailed experimental protocols for both the synthesis of Boc-L-leucine and its application in a standard SPPS workflow, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Boc-L-leucine is a derivative of the essential amino acid L-leucine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] This protection is fundamental to preventing unwanted side reactions during the stepwise assembly of peptide chains.[2] The compound is typically a white, odorless, crystalline powder that is stable under normal conditions.[4]

Physicochemical Data Summary

The key quantitative properties of Boc-L-leucine are summarized in the table below for easy reference and comparison.



Property	Value	Citations
IUPAC Name	(2S)-2-[(tert- Butoxycarbonyl)amino]-4- methylpentanoic acid	[1][3]
Synonyms	N-tert-butoxycarbonyl-L- leucine, BOC-Leu-OH, N-Boc- L-leucine	[1][4]
Molecular Formula	C11H21NO4	[1][4][5][6]
Molecular Weight	231.29 g/mol	[1][5][6][7]
CAS Number	13139-15-6	[1][4][5][6]
Appearance	White to off-white crystalline powder	[1][4][8]
Melting Point	80 - 99 °C (Range varies depending on hydration and purity)	[4][9][10]
Solubility	Soluble in organic solvents like methanol, DMF, chloroform, ethyl acetate; insoluble in water.[4][5]	[4][5][11]
Density	~1.19 g/cm ³	[4]
Optical Rotation	$[\alpha]D^{20} = -25 \pm 2^{\circ}$ (c=2 in Acetic Acid)	[10]
Storage	Store at 2-8 °C in a dry, tightly sealed container.[1][4]	[1][4]

Chemical Structure

The structure of Boc-L-leucine consists of the L-leucine backbone with its isobutyl side chain. The nitrogen atom of the alpha-amino group is covalently bonded to a tert-butoxycarbonyl (Boc) group, forming a carbamate ester.[3][5]



Structure Formula:

Experimental Protocols

This section provides detailed methodologies for the synthesis of Boc-L-leucine and its subsequent use in Solid-Phase Peptide Synthesis.

Synthesis of Boc-L-Leucine

This protocol describes the protection of the amino group of L-leucine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A similar method is used for the synthesis of other Boc-protected amino acids.[12]

Materials:

- L-leucine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Hydroxide (NaOH)
- Methanol or a mixture of water and tetrahydrofuran (THF)[12][13]
- · Ethyl acetate
- 10% w/v aqueous citric acid solution or dilute HCl[12][13]
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Procedure:

- Dissolution: Suspend L-leucine (1 equivalent) in a suitable solvent mixture (e.g., methanol or 4:1 water:THF).[12][13] Cool the mixture to 0 °C in an ice bath.
- Basification: Slowly add a base such as triethylamine (2 equivalents) to the suspension while stirring until the L-leucine is fully dissolved and the solution is basic.[13]



- Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent. Add this solution dropwise to the L-leucine mixture, ensuring the reaction temperature is maintained between 0 and 5 °C.[13]
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).[12][13]
- Work-up: Remove the organic solvent under reduced pressure (vacuum).[13] Dissolve the remaining residue in ethyl acetate.
- Washing: Wash the organic layer with a 10% aqueous citric acid solution or dilute HCl (pH ~2) to remove unreacted base and other aqueous impurities.[12][13] Perform this wash three times. Follow with a brine wash.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield Boc-L-leucine, typically as a white solid or a pale yellow oil that solidifies upon standing.[13]

Application in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

Boc-L-leucine is a fundamental building block in Boc-SPPS.[2] The Boc group serves as a temporary protecting group for the N-terminus, which is removed by acid treatment before the next amino acid is coupled.[14]

Materials:

- Merrifield or PAM resin pre-loaded with the C-terminal amino acid
- Boc-L-leucine
- Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM)[14]
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)



- Neutralizing base (e.g., 10% Diisopropylethylamine (DIEA) in DMF)
- Coupling reagent (e.g., HBTU, PyBOP)[15]
- Isopropyl alcohol (IPA)

Protocol for One Coupling Cycle (Adding Boc-L-leucine):

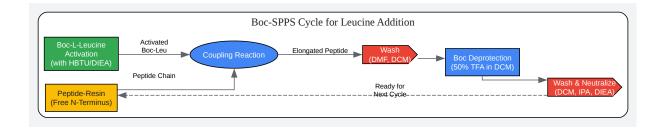
- Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.
- Deprotection (Boc Removal):
 - Wash the resin with DCM.
 - Treat the resin with 50% TFA in DCM for approximately 20-30 minutes to cleave the Nterminal Boc group.[14]
 - Filter and wash the resin thoroughly with DCM, followed by IPA (to shrink the resin and remove residual acid), and finally with DMF.[14]
- Neutralization:
 - Swell the resin again in DMF.
 - Treat the resin with a solution of 10% DIEA in DMF for 2-5 minutes to neutralize the protonated N-terminus.
 - Wash the resin extensively with DMF to remove excess base.
- Coupling:
 - In a separate vial, pre-activate Boc-L-leucine (typically 2-4 equivalents) with a coupling reagent like HBTU in the presence of DIEA in DMF.
 - Add the activated Boc-L-leucine solution to the neutralized peptide-resin.
 - Allow the coupling reaction to proceed for 1-2 hours with agitation.



- Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[16]
- Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) for the incorporation of a Boc-L-leucine residue.



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Caption: Workflow of a Boc-SPPS cycle for adding one Boc-L-leucine residue.

Conclusion

Boc-L-leucine is an indispensable reagent for the synthesis of peptides for research, therapeutic, and diagnostic applications.[4][10] Its Boc protecting group provides robust and reliable N-terminal protection that is easily removed under acidic conditions, making it perfectly suited for the iterative nature of Solid-Phase Peptide Synthesis.[2][14] The standardized protocols for its synthesis and use in SPPS have enabled the routine and often automated construction of complex peptide molecules, significantly advancing the fields of biochemistry and pharmaceutical development.[17]



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